7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Overview
Description
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine is a heterocyclic compound that belongs to the thiazine family This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 6th position on the benzo[1,4]thiazine ring
Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a desensitizing modulator of the AMPA receptor . This means it reduces the activity of the AMPA receptor, leading to changes in the transmission of signals in the nervous system .
Biochemical Pathways
It is known that the compound’s interaction with the ampa receptor can influence various downstream effects, potentially impacting a range of neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the AMPA receptor. By modulating the activity of this receptor, the compound can influence neuronal signaling and potentially affect various cognitive functions . It is reported to be an effective cognitive enhancer with minimal neurotoxic effects .
Biochemical Analysis
Biochemical Properties
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to modulate the activity of AMPA receptors, which are crucial for synaptic transmission in the central nervous system . Additionally, this compound can interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance cognitive functions by modulating AMPA receptor activity without causing neurotoxicity . This compound can also affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on AMPA receptors, acting as a positive allosteric modulator . This binding enhances the receptor’s response to glutamate, leading to increased synaptic transmission. Additionally, this compound can inhibit or activate other enzymes, resulting in changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may have different biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cognitive functions without causing adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, it can affect metabolic flux and metabolite levels, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industry: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as an AMPA receptor modulator.
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate: Exhibits various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
7-chloro-6-methyl-3,4-dihydro-2H-1,4-benzothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUDXFJPFYFFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)SCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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